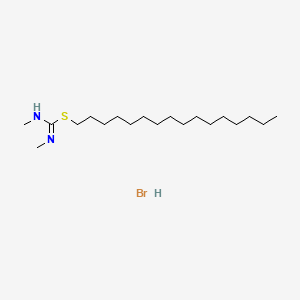
Ammonium copper arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium copper arsenate is an inorganic compound that contains arsenic, copper, nitrogen, and hydrogen atoms. It is known for its use in wood preservation and pest control due to its toxic properties. The compound is typically found in a crystalline form and is soluble in water, making it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium copper arsenate is synthesized through a reaction between arsenic acid (H₃AsO₄) and ammonium hydroxide (NH₄OH), followed by the addition of copper(II) oxide (CuO). The reaction proceeds as follows:
[ \text{H₃AsO₄} + 3\text{NH₄OH} + \text{CuO} \rightarrow \text{(NH₄)₃Cu(AsO₄)₂} + 3\text{H₂O} ]
This reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by mixing copper ammonium cations, arsenate anions, and ammonia in a specific ratio. The mixture is then diluted with water to achieve the desired concentration. This method ensures a consistent and high-quality product suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium copper arsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state arsenates, while reduction may yield lower oxidation state arsenites.
Aplicaciones Científicas De Investigación
Ammonium copper arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to its toxic effects on living organisms.
Medicine: Investigated for its potential use in treating certain medical conditions due to its toxic properties.
Industry: Widely used in wood preservation and pest control to protect against decay and insect damage.
Mecanismo De Acción
The mechanism of action of ammonium copper arsenate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against fungi and insects, making it a valuable wood preservative.
Comparación Con Compuestos Similares
Similar Compounds
Chromated Copper Arsenate (CCA): Contains chromium in addition to copper and arsenate. Used in wood preservation but has raised environmental and health concerns.
Alkaline Copper Quaternary (ACQ): A safer alternative to CCA, containing copper and quaternary ammonium compounds.
Copper Azole (CA): Another alternative to CCA, containing copper and azole compounds.
Uniqueness
Ammonium copper arsenate is unique due to its specific combination of ammonium, copper, and arsenate ions, which provides effective protection against a wide range of pests and decay organisms. Its solubility in water also makes it easy to apply in various industrial processes.
Propiedades
Número CAS |
32680-29-8 |
|---|---|
Fórmula molecular |
AsCuH4NO4 |
Peso molecular |
220.50 g/mol |
Nombre IUPAC |
azanium;copper;arsorate |
InChI |
InChI=1S/AsH3O4.Cu.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 |
Clave InChI |
BMAPBFWRJLPANB-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].[O-][As](=O)([O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
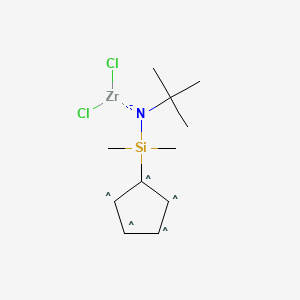
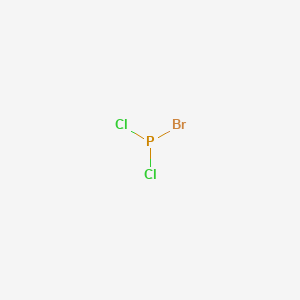

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
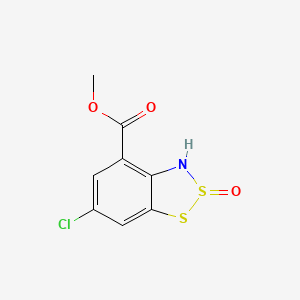
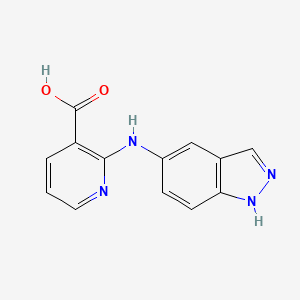

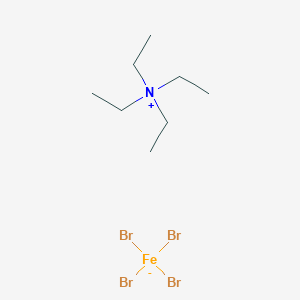
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
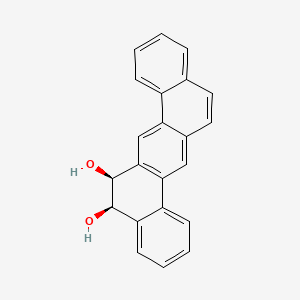
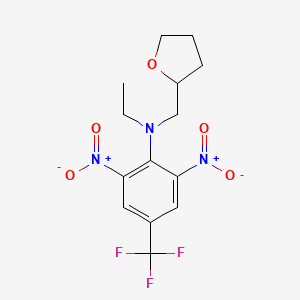
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
